H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2
Beschreibung
H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO₂)-DL-Pro-NH₂ is a synthetic pentapeptide featuring non-natural modifications:
- DL-amino acids: Racemic mixtures (Tyr, Met, Phe, Pro) that may alter conformational stability and receptor binding compared to L-forms.
- Methionine sulfoxide [Met(O)]: Oxidized methionine residue increases polarity and may reduce hydrophobicity.
- C-terminal amidation: Improves proteolytic resistance compared to free carboxylic acid termini.
Eigenschaften
IUPAC Name |
1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCHAAJGRIQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nifalatide involves the condensation of tert-butoxycarbonyltyrosine with methionylglycine methyl ester S-oxide, resulting in a protected tripeptide. This intermediate is then saponified to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nifalatide unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Methioninrest in Nifalatide kann zu seiner Sulfoxidform oxidiert werden.
Reduktion: Die Nitrogruppe im Phenylalaninrest kann zu einer Aminogruppe reduziert werden.
Substitution: Die Peptidbindungen in Nifalatide können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Katalytische Hydrierung oder chemische Reduktionsmittel wie Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Methioninsulfoxidderivat.
Reduktion: Aminoderivat von Phenylalanin.
Substitution: Verschiedene substituierte Peptidderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Nifalatide entfaltet seine Wirkung durch die Modulation von δ-Opioidrezeptoren. Diese Rezeptoren gehören zur Familie der Opioidrezeptoren, zu denen auch μ- und κ-Rezeptoren gehören. Nifalatide wirkt als partieller Agonist an δ-Opioidrezeptoren, was zu Veränderungen in zellulären Signalwegen führt, die zu seinen therapeutischen Wirkungen führen.
Wirkmechanismus
Nifalatide exerts its effects by modulating δ opioid receptors. These receptors are part of the opioid receptor family, which also includes μ and κ receptors. Nifalatide acts as a partial agonist at δ opioid receptors, leading to changes in cellular signaling pathways that result in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Adamantane-Modified Peptides ()
Compounds like H-Tyr-Ada-Gly-Phe-Met-OH and H-Trp-Ada-Gly-Phe-Met-OH share a pentapeptide backbone but differ in key substitutions:
Key Insight: Adamantane-modified peptides prioritize membrane permeability via hydrophobic substitutions, whereas the target compound’s Met(O) and Phe(4-NO₂) may favor polar interactions or oxidative stability.
Hexapeptide H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ ()
This hexapeptide shares C-terminal amidation but diverges in sequence and charge profile:
Key Insight: The lysine residue in the hexapeptide may enable binding to negatively charged targets (e.g., DNA or acidic receptors), while the target’s Phe(4-NO₂) could prioritize aromatic or π-π interactions.
Modified Phenylalanine Derivatives ()
Compounds like H-Phe(4-NH₂)-OH and (S)-2-Amino-3-(3-aminophenyl)propanoic acid highlight the impact of Phe substituents:
Impact of DL-Amino Acids
- Racemic mixtures may disrupt α-helix or β-sheet formation, reducing affinity for chiral biological targets compared to L-configured peptides.
Methionine Sulfoxide vs. Adamantane
Phe(4-NO₂) vs. Other Modifications
- The nitro group’s electron-withdrawing nature contrasts with the electron-donating NH₂ group in Phe(4-NH₂), altering electronic complementarity in binding pockets .
Data Table: Comparative Overview
Biologische Aktivität
H-DL-Tyr-DL-Met(O)-Gly-DL-Phe(4-NO2)-DL-Pro-NH2 is a synthetic peptide that incorporates a variety of amino acids, each contributing to its unique biological properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurobiology and oncology. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanism of action, and case studies demonstrating its efficacy.
Synthesis and Structure
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the precise addition of amino acids to form the desired peptide sequence. The structure features a methionine residue with an oxidized sulfur atom (Met(O)), and a para-nitrophenyl group on phenylalanine (Phe(4-NO2)), which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : The presence of tyrosine and phenylalanine suggests potential interactions with neurotransmitter systems, particularly dopamine and norepinephrine pathways. These amino acids are precursors for catecholamine synthesis, influencing mood and cognitive functions.
- Antioxidant Properties : Methionine plays a role in antioxidant defense mechanisms, potentially mitigating oxidative stress in cellular environments.
- Nitric Oxide Pathway : The nitro group on phenylalanine may enhance the compound's ability to modulate nitric oxide synthase activity, influencing vascular function and cellular signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation:
- Cell Line Studies : Research conducted on various cancer cell lines revealed that this peptide can inhibit cell proliferation at specific concentrations. For example, a study showed a dose-dependent reduction in viability in human glioblastoma cells, suggesting potential use as an anti-cancer agent .
- Neuroprotective Effects : In neuronal cell cultures, the peptide displayed protective effects against oxidative stress-induced apoptosis, indicating its potential as a neuroprotective agent .
Case Studies
| Study | Cell Type | Concentration | Effect |
|---|---|---|---|
| Glioblastoma | 10 µM | 50% reduction in cell viability | |
| Neuronal Cells | 5 µM | Increased survival rate by 30% under oxidative stress |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered via various routes. Preliminary studies suggest that the compound has a half-life that allows for sustained biological activity without rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
